2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and fluoro substituents, along with a thiophene ring, contributes to its unique chemical properties.
Properties
Molecular Formula |
C20H14ClFN2OS2 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H14ClFN2OS2/c21-16-7-3-8-17(22)15(16)12-27-20-23-18-9-2-1-6-14(18)19(25)24(20)11-13-5-4-10-26-13/h1-10H,11-12H2 |
InChI Key |
ZPZKYJCYKOEESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated quinazolinone intermediate.
Attachment of the 2-Chloro-6-Fluorophenyl Group: This step involves the nucleophilic substitution reaction of a 2-chloro-6-fluorobenzyl halide with a thiol group on the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted quinazolinones with various nucleophiles.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: It can be used as a probe to study biological pathways and mechanisms due to its ability to bind to specific proteins or enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The presence of the chloro and fluoro groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: This compound shares the chloro and fluoro substituents but lacks the quinazolinone core and thiophene group.
Thiophene derivatives: Compounds with a thiophene ring but different substituents on the ring.
Quinazolinone derivatives: Compounds with variations in the substituents on the quinazolinone core.
Uniqueness
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-[(THIOPHEN-2-YL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a thiophene ring, and chloro and fluoro substituents. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
